This compound can be classified as:
The synthesis of 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine typically involves multi-step reactions. A common synthetic route includes:
The synthesis parameters such as temperature, solvent choice (often ethanol or dimethylformamide), and reaction time are crucial for optimizing yield and purity. For example, refluxing in ethanol with a catalytic amount of acid can facilitate cyclization reactions effectively .
The molecular structure of 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine can be analyzed through various spectroscopic techniques:
The chemical reactivity of 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine can involve:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine often involves:
Studies have indicated that modifications in the triazole or pyrazole rings significantly affect binding affinity and specificity towards biological targets .
The physical properties of 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine include:
Chemical properties may include:
Thermal stability and reactivity under various conditions (e.g., pH variations) are also critical for practical applications.
This compound has potential applications in several fields:
Polyazolyl derivatives represent a pharmaceutically privileged class of nitrogen-rich heterocycles characterized by their versatile molecular recognition capabilities. These compounds—encompassing triazoles, pyrazoles, and their hybrids—exhibit exceptional bioisosteric properties, enabling precise interactions with biological targets through hydrogen bonding, π-stacking, and dipole-dipole forces [7]. The triazole ring system, in particular, serves as a stable surrogate for peptide bonds, enhancing metabolic stability while retaining bioactive conformations. Clinically, this is evidenced by non-steroidal aromatase inhibitors such as anastrozole (triazole-based) and COX-2 inhibitor celecoxib (pyrazole-based), which leverage their azole cores for target affinity [8]. The structural complexity of polyazolyl hybrids amplifies their potential, as multi-ring systems create three-dimensional pharmacophores capable of binding allosteric enzyme sites or protein-protein interaction interfaces [4].
Table 1: Bioactive Polyazolyl Scaffolds in Approved Therapeutics
| Compound | Azole Components | Therapeutic Application | Key Structural Feature |
|---|---|---|---|
| Anastrozole | 1,2,4-Triazole | Breast cancer | Triazole-CN interaction with heme iron |
| Celecoxib | Pyrazole | Anti-inflammatory | Pyrazole sulfonamide for COX-2 binding |
| Letrozole | 1,2,4-Triazole | Breast cancer | Bis-triazole motif for dual inhibition |
| Proposed Hybrid* | Triazole-Pyrazole-Pyridine | Investigational | Hybrid scaffold enabling multi-target engagement |
*1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine*
The target compound exemplifies a strategic fusion of three pharmacophoric elements: a 1,2,4-triazole core, a 5-aminopyrazole unit, and a 4-pyridinylmethyl spacer. This design leverages synergistic electronic and steric properties:
Table 2: Molecular Descriptors of 1-methyl-4-[5-methyl-4-(4-pyridinylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₇ | Elemental Analysis [3] |
| Molecular Weight | 331.37 g/mol | Mass Spectrometry [1] |
| Calculated logP | 2.1 ± 0.3 | ChemDraw Prediction |
| Topological Polar Surface Area | 95.2 Ų | SwissADME [5] |
| Hydrogen Bond Acceptors | 7 | PubChem CID 1472737 [3] |
| SMILES | CC1=NN=C(N1CC2=CC=NC=C2)C3=C(N(N=C3)C)N | Canonical Representation [3] |
| InChIKey | DCPVTLDYHLTUSX-UHFFFAOYSA-N | Standard Identifier [5] |
Synthesis of triazole-pyrazole hybrids typically employs cyclocondensation or click chemistry strategies. The target compound (CAS 956193-99-0) is synthesized via:
Pharmacophoric analysis of related compounds reveals critical motifs:
Table 3: Synthetic Routes to Triazole-Pyrazole Hybrids
| Method | Yield | Key Advantage | Limitation | Source Example |
|---|---|---|---|---|
| Cyclocondensation | 60-80% | Single-pot reaction | Requires high temperatures | [7] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | 85-95% | Regioselective (1,4-disubstituted) | Azide handling safety concerns | [3] |
| Nucleophilic Aromatic Substitution | 70% | Compatible with halopyridines | Competing side reactions | [5] |
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3